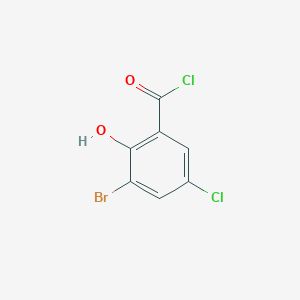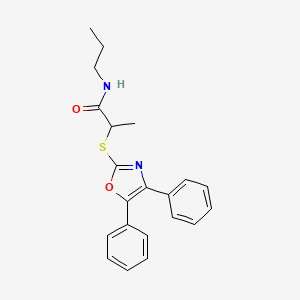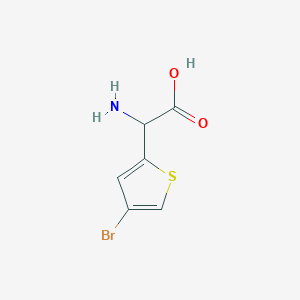
3-Bromo-5-chloro-2-hydroxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O2. It is a derivative of benzoyl chloride, featuring bromine, chlorine, and hydroxyl functional groups on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-hydroxybenzoyl chloride typically involves the chlorination and bromination of a hydroxybenzoyl precursor. One common method includes the following steps:
Starting Material: 2-hydroxybenzoic acid (salicylic acid) is often used as the starting material.
Chlorination: The hydroxyl group is protected, and the benzene ring is chlorinated using reagents like thionyl chloride (SOCl2) under controlled conditions.
Bromination: The chlorinated intermediate is then brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-2-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, esters, or ethers.
Oxidation Products: Conversion of the hydroxyl group to a ketone or aldehyde.
Coupling Products: Formation of biaryl compounds with various functional groups.
科学的研究の応用
3-Bromo-5-chloro-2-hydroxybenzoyl chloride is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-5-chloro-2-hydroxybenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or to form new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
3-Bromo-5-chloro-2-hydroxybenzophenone: Similar structure but with a phenyl group instead of a chloride.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a chloride.
3-Bromo-5-chloro-2-hydroxyacetophenone: Similar structure but with an acetyl group instead of a chloride.
Uniqueness
3-Bromo-5-chloro-2-hydroxybenzoyl chloride is unique due to its combination of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity patterns
特性
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)11)7(10)12/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKXHIJXVWEVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)
![2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2609697.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)


![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)
![1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2609705.png)

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)

![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)
